1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the information might be under a different but similar compound.
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution reactions3. However, the specific synthesis process for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(3-Bromophenyl)-1H-pyrazole, has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectroscopy4. However, the specific molecular structure analysis for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not found in the searched resources.
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic aromatic substitution5. However, the specific chemical reactions of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed17. However, the specific physical and chemical properties of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.
Scientific Research Applications
Synthesis and Material Science
Synthesis of Hetero-Anthracenes : The compound has been utilized as a precursor in the synthesis of hetero-anthracenes, showcasing its importance in the construction of complex organic frameworks. This application is fundamental to the development of new organic materials with potential electronic and photonic properties Bickelhaupt et al., 1976.
Development of π-Conjugated Polymers : Research has demonstrated the use of derivatives of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one in the synthesis of new, soluble π-conjugated polymers containing a fumaronitrile unit in the main chain. These polymers exhibit photoluminescence and electrochemical activity, indicating their potential in the fields of optoelectronics and sensor technology Fang et al., 2004.
Chemical Methodology
Innovative Synthetic Routes : The compound has played a role in innovative synthetic routes, such as the formation of N-alkylaminoacetophenones via a benzyne intermediate, expanding the toolkit available for organic synthesis. This approach offers moderate yields and showcases the versatility of bromophenyl compounds in facilitating complex chemical transformations Albright & Lieberman, 1994.
Construction of Fluorescent Sensors : Another significant application is the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors for carbohydrates. This method highlights the compound's utility in developing sensitive and selective detection systems for biological and environmental monitoring Zheng et al., 2006.
Safety And Hazards
Future Directions
The future directions for similar compounds often involve further research into their properties and potential applications10. However, the specific future directions for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.
Please note that the information provided is based on the available resources and may not fully cover the requested compound. Further research may be needed to obtain more specific and detailed information.
properties
IUPAC Name |
1-(3-bromophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTFTXOKQHQUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633499 |
Source
|
Record name | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
2416-02-6 |
Source
|
Record name | 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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